2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
Description
“2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” is a chemical compound that contains a 1,3,5-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The compound also contains two morpholine rings, which are six-membered rings containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine rings are attached to the 1,3,5-triazine ring at the 4 and 6 positions . The 2 position of the 1,3,5-triazine ring is attached to an amino group, which is in turn attached to a benzoic acid group .
Synthesis Analysis
The synthesis of “2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” and its derivatives has been reported in the literature . The synthesis typically involves the reaction of cyanuric chloride with morpholine to replace the chloride ions and form the 1,3,5-triazine ring with the attached morpholine rings . The resulting compound is then reacted with an appropriate amine to attach the amino group . The benzoic acid group can be attached through a subsequent reaction .Molecular Structure Analysis
The molecular structure of “2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” is characterized by a 1,3,5-triazine ring with two attached morpholine rings and an amino group that is attached to a benzoic acid group . The compound has a molecular formula of C17H22N6O2 and a molecular weight of 342.403 g/mol .Chemical Reactions Analysis
The chemical reactions involving “2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” are likely to involve the reactive sites on the molecule, which include the amino group and the carboxylic acid group of the benzoic acid . These groups can participate in various chemical reactions, such as condensation reactions, acylation reactions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” include a melting point of 171°C to 174°C . The compound is likely to be soluble in organic solvents due to the presence of the morpholine rings and the benzoic acid group .Future Directions
The future directions for research on “2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid” could include further exploration of its pharmacological activities and potential applications in medicine . Additionally, the synthesis of the compound could be optimized to improve yield and purity .
Properties
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c25-15(26)13-3-1-2-4-14(13)19-16-20-17(23-5-9-27-10-6-23)22-18(21-16)24-7-11-28-12-8-24/h1-4H,5-12H2,(H,25,26)(H,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIUYVUWRMIMSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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